molecular formula C23H28N4O2 B118860 Desfluoro Risperidone CAS No. 106266-09-5

Desfluoro Risperidone

Cat. No.: B118860
CAS No.: 106266-09-5
M. Wt: 392.5 g/mol
InChI Key: PLOGUXWMVNJOPF-UHFFFAOYSA-N
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Description

Desfluoro Risperidone is a derivative of Risperidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder. . This compound is of interest due to its structural similarity to Risperidone, but with the absence of a fluorine atom, which may influence its pharmacological properties and applications.

Mechanism of Action

Target of Action

Desfluoro Risperidone, similar to Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and behavior. Dopaminergic D2 receptors are involved in motor function, reward, motivation, and the release of various hormones. The serotonergic 5-HT2A receptors contribute to the regulation of mood, anxiety, sleep, and sexuality .

Mode of Action

This compound acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to these receptors and blocks their activity, thereby reducing overactivity of central mesolimbic pathways and mesocortical pathways .

Biochemical Pathways

The action of this compound on dopaminergic D2 and serotonergic 5-HT2A receptors affects several biochemical pathways. It is known that schizophrenia and various mood disorders are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively . By inhibiting these receptors, this compound can help to normalize these pathways .

Pharmacokinetics

Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The pharmacokinetics of this compound is expected to be similar. The CYP2D6 phenotype can greatly influence the pharmacokinetics of Risperidone, affecting its absorption, distribution, metabolism, and excretion (ADME) properties . This can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in the overactivity of central mesolimbic and mesocortical pathways . This can lead to a decrease in symptoms associated with conditions like schizophrenia and bipolar disorder . At the cellular level, Risperidone has been shown to cause toxicity in human blood lymphocytes by increasing the level of intracellular reactive oxygen species (ROS), damaging the lysosomal membrane, collapsing the mitochondrial membrane potential (MMP), and increasing extracellular oxidized glutathione (GSSG) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism, especially if they are also metabolized by CYP2D6 . Additionally, factors such as the patient’s age, diet, and overall health status can also influence the drug’s efficacy and potential side effects . From an environmental perspective, drug residues in water can affect aquatic life and endanger species that depend on appropriate behavioral responses for survival .

Biochemical Analysis

Biochemical Properties

Desfluoro Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This interaction with CYP2D6 is crucial for the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been associated with toxicity in human blood lymphocytes by increasing the level of intracellular reactive oxygen species (ROS), damaging the lysosomal membrane, collapsing the mitochondrial membrane potential (MMP), and increasing extracellular oxidized glutathione (GSSG) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is thought to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This inhibition is believed to be the primary mechanism through which this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, significant deactivations were seen in the left lateral cortical frontal region and medial frontal cortex after 6 weeks of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by CYP2D6 into the active metabolite 9-hydroxyrisperidone .

Transport and Distribution

It is known that many drugs are transported and distributed within cells and tissues through various transporters or binding proteins .

Subcellular Localization

The subcellular localization of mRNAs, which is a prevalent mechanism, gives precise and efficient control over the translation process . This could potentially provide insights into the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desfluoro Risperidone can be synthesized through various synthetic routes. One common method involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude this compound rapidly and efficiently.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Desfluoro Risperidone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxy derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing rings, affecting the compound’s pharmacological properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desfluoro Risperidone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Desfluoro Risperidone is unique due to the absence of the fluorine atom, which may influence its pharmacological properties and metabolic pathways. This structural difference can provide insights into the role of the fluorine atom in the activity and metabolism of Risperidone and its derivatives .

Properties

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOGUXWMVNJOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147558
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-09-5
Record name Desfluororisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfluoro risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoro risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUORO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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